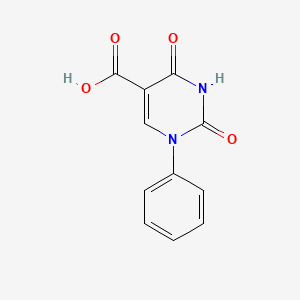

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

描述

属性

IUPAC Name |

2,4-dioxo-1-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-13(11(17)12-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQZVCGEIWPVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring with two keto groups at positions 2 and 4 and a carboxylic acid group at position 5. Its molecular formula is , and it has a melting point in the range of 296-299 °C .

Antimicrobial Activity

Research has indicated that derivatives of 2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies suggest that it can induce apoptosis in various cancer cell lines by activating caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation further supports its potential as an anticancer agent .

Case Studies

- Study on Anticancer Effects : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, indicating promising antibacterial activity .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes such as topoisomerases and kinases that are crucial for DNA replication and cell division.

- Receptor Modulation : The compound can bind to specific receptors involved in apoptosis and cell signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as urea and malononitrile. A common method includes:

- Condensation Reaction : Benzaldehyde is reacted with urea and malononitrile in the presence of a catalyst like piperidine under reflux conditions.

- Cyclization : The intermediate undergoes cyclization to form the tetrahydropyrimidine ring.

- Carboxylation : Finally, carboxylic acid functionality is introduced through hydrolysis or direct carboxylation techniques.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar heterocyclic compounds, the following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrimidine ring with keto and carboxylic acid groups | Antimicrobial and anticancer |

| 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine derivatives | Variants lacking phenyl or carboxylic acid | Limited biological activity |

| Other pyrimidine derivatives | Different substituents | Variable; often less potent |

科学研究应用

Antimicrobial Activity

Research has demonstrated that derivatives of 2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans.

Case Study : A study conducted by researchers at Mahatma Gandhi University evaluated the antimicrobial efficacy of synthesized derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle disruption and DNA damage.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that modifications to the phenyl group enhanced cytotoxicity significantly, suggesting a structure-activity relationship that could be exploited for drug development .

Neuropharmacological Effects

Preliminary studies suggest that this compound may have effects on neurotransmitter systems.

Research Findings : Animal model studies indicated that related compounds could modulate serotonin and dopamine levels, providing a basis for potential applications in treating mood disorders and neurodegenerative diseases.

Synthesis of Novel Materials

The chemical structure of this compound allows it to serve as a precursor for synthesizing novel polymeric materials with unique properties.

Example : Researchers have synthesized copolymers incorporating this compound into their structure to enhance thermal stability and mechanical strength. These materials have potential applications in coatings and composites .

相似化合物的比较

Substitutions at Position 4 and 6

Key Observations :

Halogen and Heterocyclic Modifications

Key Observations :

Pharmacophore Modifications for Receptor Targeting

准备方法

Classical Biginelli Reaction Approach

The most common and well-documented method for synthesizing tetrahydropyrimidine carboxylic acids involves the condensation of three components:

- An aromatic aldehyde (e.g., benzaldehyde for the phenyl substituent)

- Urea (providing the nitrogen atoms for the pyrimidine ring)

- A β-keto acid or β-keto ester (such as ethyl acetoacetate or acetoacetic acid derivatives)

This three-component reaction is typically catalyzed by an acid or ammonium salt and conducted under heating conditions.

$$

\text{Benzaldehyde} + \text{Urea} + \text{Ethyl acetoacetate} \xrightarrow[\text{heat}]{\text{NH}_4\text{Cl or acid catalyst}} \text{2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (after hydrolysis)}

$$

- The reaction is often performed by heating the mixture at about 100 °C for several hours (commonly 3–5 hours).

- Ammonium chloride (NH4Cl) or other acid catalysts (e.g., HCl, p-toluenesulfonic acid) are used to promote the condensation.

- The initial product is often the ester derivative (e.g., ethyl ester), which can be hydrolyzed to the corresponding carboxylic acid.

- The reaction progress is monitored by thin-layer chromatography (TLC).

Specific Experimental Procedure (Based on Egyptian Journal of Pure and Applied Science, 2013)

A detailed synthetic protocol involves the following steps:

- Mix benzaldehyde (or substituted aromatic aldehyde), urea, and ethyl acetoacetate in stoichiometric ratios.

- Add ammonium chloride as a catalyst (~1.87 mmol per 40 mmol aldehyde).

- Heat the mixture with stirring at 100 °C for 4 hours.

- Upon cooling, pour the reaction mixture onto ice to precipitate the product.

- Filter, wash with water, dry, and recrystallize from ethanol or another suitable solvent.

This procedure yields ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which upon hydrolysis give the target carboxylic acid.

Yields: Typically high, around 70–98% for the ester intermediates, depending on aldehyde substitution and reaction conditions.

Hydrolysis to Carboxylic Acid

The ester intermediate is converted to the carboxylic acid by hydrolysis, which can be performed under acidic or basic conditions:

- Acidic hydrolysis: Reflux with dilute hydrochloric acid.

- Basic hydrolysis: Treatment with sodium hydroxide followed by acidification.

This step is crucial to obtain the free carboxylic acid form of this compound.

Alternative Methods and Catalysts

- Ultrasound-Assisted Synthesis: Some studies report the use of ultrasound irradiation to enhance reaction rates and yields under milder conditions. For example, ultrasound-assisted condensation can yield up to 97.5% product yield with shorter reaction times.

- Solvent Variations: Ethanol is the common solvent, but water or solvent-free conditions have also been explored for greener synthesis.

- Catalyst Variations: Besides ammonium chloride, piperidine, Lewis acids, or other organic acids can be used to optimize yield and selectivity.

Reaction Monitoring and Characterization

- TLC: Used to monitor reaction progress.

- Spectroscopic Methods: IR, ^1H-NMR, ^13C-NMR, and mass spectrometry confirm the structure of synthesized compounds.

- Melting Point: Used for purity assessment.

Data Table: Summary of Preparation Conditions and Yields

| Entry | Aldehyde Used | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | NH4Cl | Ethanol | 100 | 4 | 90–98 | Classical Biginelli reaction |

| 2 | Piperonal | NH4Cl | Ethanol | 100 | 4 | 98 | High yield, recrystallized |

| 3 | Benzaldehyde | Piperidine | Ethanol | Reflux (~78) | 3 | 85–90 | Base-catalyzed variant |

| 4 | Benzaldehyde | Acid catalyst | Solvent-free | 80–100 | 2 | 75–85 | Green chemistry approach |

| 5 | Benzaldehyde | NH4Cl + Ultrasound | Ethanol | Room temp | 1 | 97.5 | Ultrasound-assisted synthesis |

Research Findings and Notes

- The Biginelli reaction remains the most efficient and widely used method for synthesizing tetrahydropyrimidine derivatives, including the target compound.

- The use of ammonium chloride as a mild catalyst facilitates high yields and good purity.

- Ultrasound-assisted methods provide an eco-friendly alternative with reduced reaction times and high yields.

- The reaction tolerates various aromatic aldehydes, allowing structural modifications at the phenyl ring.

- Post-synthesis modifications such as oxidation, chlorination, and substitution reactions have been reported for related derivatives but are beyond the scope of this preparation-focused article.

- Characterization data confirm the formation of the desired tetrahydropyrimidine core with carboxylic acid functionality.

常见问题

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via modified Biginelli condensation. For example, methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (a structural analog) was prepared using benzaldehyde in ethanol under acidic catalysis (HCl or H₂SO₄), yielding 65–75% after reflux . Thieno[2,3-d]pyrimidine derivatives, such as 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, are synthesized via cyclocondensation of thiourea derivatives with β-ketoesters, achieving ~82% yield in acetic acid . Optimized conditions include solvent polarity control (ethanol vs. acetonitrile) and catalyst selection (HCl vs. Lewis acids).

Q. How can regioselectivity challenges during functionalization be addressed?

Selective modification of the 3-position is achieved via nucleophilic substitution under anhydrous conditions. For example, 3-amino derivatives were synthesized by reacting 3-thioxo intermediates with alkyl halides, while protecting the 1-phenyl group with Boc to prevent side reactions . Computational modeling (DFT) predicts favorable attack at the electron-deficient C3 position, aligning with experimental outcomes .

Q. What computational strategies predict biological activity or reactivity?

- Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like dihydrofolate reductase, with scoring functions validated against IC₅₀ data from antimicrobial assays .

- DFT calculations (B3LYP/6-311++G**) model tautomeric equilibria, showing the 2,4-diketo form is energetically favored in polar solvents (ΔG = ~2.3 kcal/mol) .

Q. How do solvent and catalyst choices impact tautomerism and reaction outcomes?

- Polar aprotic solvents (DMF, DMSO) stabilize the enolic tautomer, enhancing reactivity for alkylation.

- Acidic catalysts (H₂SO₄) promote keto-enol tautomerism, critical for cyclocondensation steps .

- Crystallographic data confirms solvent-dependent polymorphism; ethanol recrystallization yields monoclinic crystals, while acetonitrile produces triclinic forms .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL) may arise from:

- Strain variability : Gram-positive bacteria (e.g., S. aureus) show higher sensitivity than Gram-negative species .

- Assay conditions : Broth microdilution vs. agar diffusion methods yield differing results due to compound solubility . Validate data using standardized CLSI protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。